molecular formula C16H18FN3O2 B565620 Retigabine-d4 Dihydrochloride CAS No. 1285886-70-5

Retigabine-d4 Dihydrochloride

货号: B565620
CAS 编号: 1285886-70-5
分子量: 308.368
InChI 键: PCOBBVZJEWWZFR-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Retigabine-d4 Dihydrochloride is a deuterated form of Retigabine, an anticonvulsant drug used primarily for the treatment of partial epilepsies in adults. The compound is known for its unique mechanism of action, which involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation helps stabilize the neuronal membrane potential and control neuronal excitability, making it effective in reducing seizure activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Retigabine-d4 Dihydrochloride involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of deuterium atoms. The final step involves the formation of the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Retigabine-d4 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

科学研究应用

Retigabine-d4 Dihydrochloride has a wide range of scientific research applications:

作用机制

The mechanism of action of Retigabine-d4 Dihydrochloride involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation leads to the stabilization of the neuronal membrane potential, reducing neuronal excitability and preventing the occurrence of seizures. The compound binds to the potassium channels, causing them to open and allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell and reduces its ability to fire action potentials .

相似化合物的比较

Uniqueness: Retigabine-d4 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications .

生物活性

Retigabine-d4 dihydrochloride, a deuterated form of the antiepileptic drug Retigabine (also known as ezogabine), is primarily recognized for its role as a potassium channel opener. This compound enhances the activity of KCNQ (Kv7) potassium channels, which are crucial in regulating neuronal excitability. The following sections will delve into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Retigabine-d4 functions by opening voltage-gated potassium channels, specifically KCNQ2, KCNQ3, and KCNQ4. This action stabilizes the resting membrane potential and reduces neuronal excitability, making it effective in controlling seizures. Unlike traditional anticonvulsants that primarily inhibit excitatory neurotransmission, Retigabine-d4 enhances potassium currents, providing a novel approach to epilepsy management .

Pharmacokinetics

The pharmacokinetic profile of Retigabine-d4 indicates rapid absorption with peak plasma concentrations occurring within 30 minutes to 2 hours post-administration. The drug exhibits a moderately high oral bioavailability of 50-60% and has a terminal half-life ranging from 8 to 11 hours, necessitating thrice-daily dosing for effective management of epilepsy .

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability50-60%
Volume of Distribution6.2 L/kg
Terminal Half-Life8-11 hours
Peak Plasma Concentration30 min - 2 hours

Biological Activity and Efficacy

Retigabine-d4 has demonstrated efficacy in various preclinical and clinical studies. Its unique mechanism allows it to be effective against different types of seizures, including generalized tonic-clonic and partial-onset seizures.

Case Studies

  • Retrospective Evaluation in Epilepsy Patients :
    A study evaluated Retigabine's efficacy in patients with drug-resistant epilepsy. Out of 20 patients, only two (10%) achieved significant seizure reduction after 12 months. The most common reasons for discontinuation were adverse effects and lack of efficacy .
  • Effects on Cortical Excitability :
    A randomized controlled trial involving healthy individuals showed that a single dose of Retigabine increased several measures of cortical excitability (e.g., resting motor threshold). These findings support the drug's role in modulating neuronal activity .
  • Neuronal Apoptosis Studies :
    Research on the effects of Retigabine on neuronal apoptosis revealed that while acute exposure did not induce cell death, repeated administration led to significant apoptosis in specific brain areas . This highlights the importance of dosing regimens in therapeutic applications.

Side Effects and Safety Profile

While Retigabine-d4 is effective, it has been associated with several side effects. Notably, it can cause blue-gray discoloration of skin and mucous membranes due to its effects on melanin synthesis . Cognitive changes are also reported as common reasons for discontinuation among patients .

属性

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。